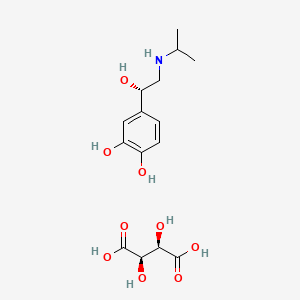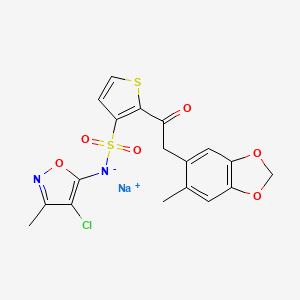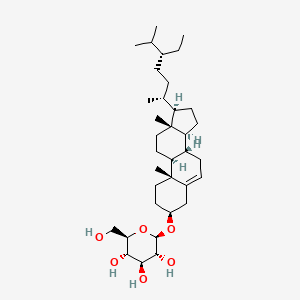![molecular formula C12H16N6O3 B1681062 [(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol CAS No. 280138-71-8](/img/structure/B1681062.png)
[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of SPD-756 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through nucleophilic substitution and subsequent cyclization reactions. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired product . Industrial production methods for SPD-756 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
SPD-756 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures (ranging from -78°C to room temperature), and specific catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
SPD-756 has been primarily studied for its potential use in the treatment of HIV infection. As a nucleoside reverse transcriptase inhibitor, it targets the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. By inhibiting this enzyme, SPD-756 can potentially prevent the virus from multiplying and spreading .
Chemistry: As a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Investigating the mechanisms of viral replication and the development of antiviral therapies.
Medicine: Exploring its potential use in combination therapies for HIV and other viral infections.
Industry: Potential applications in the development of antiviral drugs and related pharmaceutical products
Wirkmechanismus
SPD-756 exerts its effects by inhibiting the reverse transcriptase enzyme of the HIV virus. This enzyme is responsible for converting viral RNA into DNA, a critical step in the viral replication process. By binding to the active site of the enzyme, SPD-756 prevents the incorporation of nucleotides into the growing DNA chain, effectively halting viral replication . The molecular targets and pathways involved in this mechanism include the reverse transcriptase enzyme and the viral replication machinery.
Vergleich Mit ähnlichen Verbindungen
SPD-756 is similar to other nucleoside reverse transcriptase inhibitors, such as zidovudine, lamivudine, and tenofovir. SPD-756 has unique structural features and binding properties that may offer advantages in terms of potency, selectivity, and resistance profiles .
Similar compounds include:
Zidovudine: An early nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with a different resistance profile.
Tenofovir: A widely used nucleoside reverse transcriptase inhibitor with potent antiviral activity
SPD-756’s uniqueness lies in its specific molecular structure, which may confer distinct binding interactions with the reverse transcriptase enzyme, potentially leading to improved efficacy and reduced resistance development.
Eigenschaften
IUPAC Name |
[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c13-12-16-10(15-6-1-2-6)9-11(17-12)18(5-14-9)7-4-20-8(3-19)21-7/h5-8,19H,1-4H2,(H3,13,15,16,17)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSMZGDYBPOXMZ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4COC(O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4CO[C@H](O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
280138-71-8 | |
| Record name | BCH-13520 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280138718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BCH-13520 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4WHM9I62P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)






![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)
![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)
![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)
![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)
![2-Phenylnaphtho[2,3-D]oxazole-4,9-dione](/img/structure/B1680999.png)
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)